![molecular formula C13H19N3O3 B5644940 1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)

1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclopentanedicarboxylic amino acids and related structures involves complex organic reactions, including aldol-based carbon-carbon bond-forming reactions and cyclocondensation. Notable methods include the enantioselective synthesis of cyclopentanedicarboxylic amino acid analogues through sequential aldol additions and intramolecular silylative aldolization, utilizing key starting materials such as silyloxypyrrole and L-glyceraldehyde (Battistini et al., 2004). Other approaches involve the cyclocondensation reactions of 5-aminopyrazoles with pyruvic acids and aldehydes, leading to the formation of pyrazolopyridines and related compounds under specific conditions (Chebanov et al., 2007).

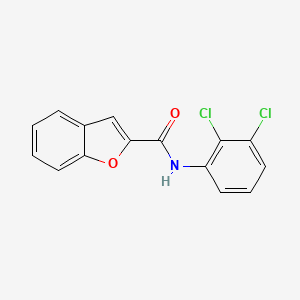

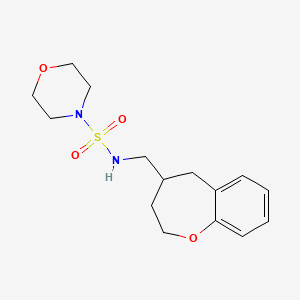

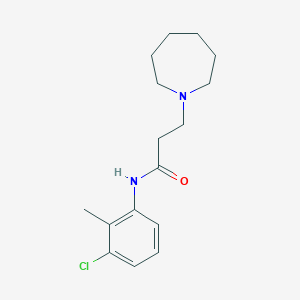

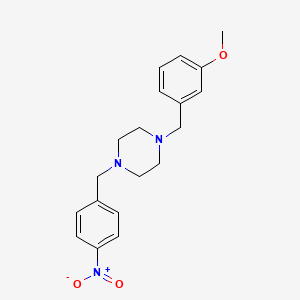

Molecular Structure Analysis

The molecular structure of related compounds, such as those derived from cyclopentanedicarboxylic acid, is characterized using techniques like X-ray crystallography, NMR, and elemental analysis. These structures often exhibit specific geometric isomerism and can form zwitterionic states in solid phases. The detailed structural analysis provides insights into the compound's conformation and potential reactivity patterns (Curry et al., 1993).

Chemical Reactions and Properties

Cyclopentanedicarboxylic amino acids and their analogues participate in a variety of chemical reactions, including cyclocondensation and multi-component condensation reactions, which are pivotal for synthesizing complex organic molecules. These reactions are facilitated by conditions such as the presence of ionic liquids, specific catalysts, or by employing novel synthetic routes that involve isocyanides and aromatic aldehydes in ethanol for the synthesis of imidazo[1,2-a]pyridine derivatives (Marandi, 2018).

Physical Properties Analysis

The physical properties of cyclopentanedicarboxylic amino acids and related compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments. These properties are closely related to the compound's molecular structure, influencing its application in various fields.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards different reagents, and stability under various conditions, are crucial for the application and synthesis of cyclopentanedicarboxylic amino acids. For instance, cyclopentane-1,3-diones, which exhibit pKa values similar to carboxylic acids, demonstrate the potential of cyclopentanedicarboxylic acid derivatives as isosteres for carboxylic acids in drug design, offering a versatile structure for further modifications (Ballatore et al., 2011).

特性

IUPAC Name |

1-[(1-propan-2-ylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-9(2)16-8-10(7-14-16)11(17)15-13(12(18)19)5-3-4-6-13/h7-9H,3-6H2,1-2H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOFRDWGJYFHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)NC2(CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)

![1-(2-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5644874.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5644884.png)

![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644912.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)

![methyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5644943.png)

![4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5644951.png)